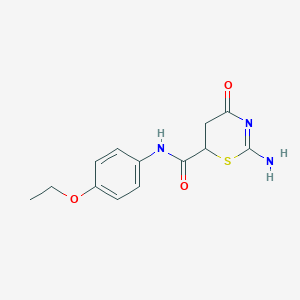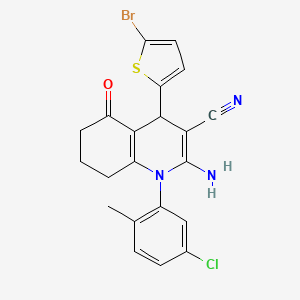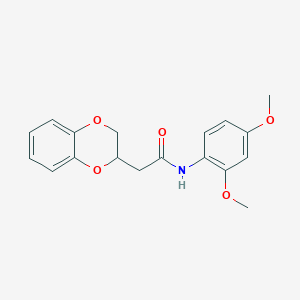![molecular formula C19H28N2O6 B4103513 1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid](/img/structure/B4103513.png)
1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid
Vue d'ensemble
Description
1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and linked to a phenyl group via a butoxy chain The ethanone oxalate moiety further adds to its chemical complexity
Méthodes De Préparation
The synthesis of 1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-methyl-1-piperazine, which can be achieved through the reaction of piperazine with methyl iodide under basic conditions.
Attachment of the Butoxy Chain: The next step involves the reaction of the piperazine derivative with 1-bromobutane to introduce the butoxy chain.
Formation of the Phenyl Derivative: The phenyl group is introduced through a nucleophilic substitution reaction, where the butoxy-piperazine derivative reacts with a phenyl halide.
Formation of the Ethanone Oxalate: The final step involves the reaction of the phenyl derivative with ethanone oxalate under acidic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The oxalate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[3-[4-(4-Methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid can be compared with similar compounds such as:
1-{3-[4-(4-chlorobenzyl)-1-piperazinyl]butoxy}phenyl}ethanone: This compound has a similar structure but with a chlorobenzyl group instead of a methyl group, leading to different pharmacological properties.
1-{3-[4-(4-methyl-1-piperazinyl)propoxy]phenyl}ethanone: This compound has a shorter propoxy chain, which may affect its chemical reactivity and biological activity.
1-{3-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}propanone: This compound has a propanone moiety instead of ethanone, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-[4-(4-methylpiperazin-1-yl)butoxy]phenyl]ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.C2H2O4/c1-15(20)16-6-5-7-17(14-16)21-13-4-3-8-19-11-9-18(2)10-12-19;3-1(4)2(5)6/h5-7,14H,3-4,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZNHSFSUKWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dibenzyl-3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanamide](/img/structure/B4103432.png)

![2-[[5-[(4-chlorophenyl)methylsulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B4103446.png)
![5-(dimethylamino)-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4103451.png)
![N-(tert-butyl)-2-[2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4103467.png)
![3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide](/img/structure/B4103471.png)
![N-(2-chlorophenyl)-2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4103473.png)
![11-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4103487.png)

![1-(3-fluorophenyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B4103523.png)
![5-(4-chlorophenyl)-7-(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4103530.png)
![2-[(5-Bromo-2-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B4103535.png)

![Oxalic acid;1-[3-(3-piperidin-1-ylpropoxy)phenyl]ethanone](/img/structure/B4103553.png)
